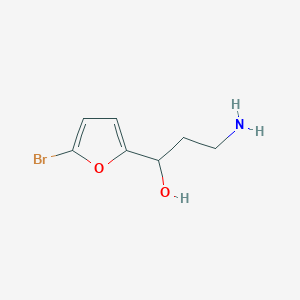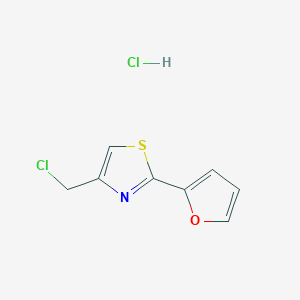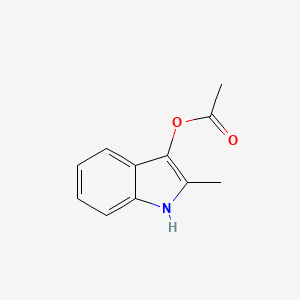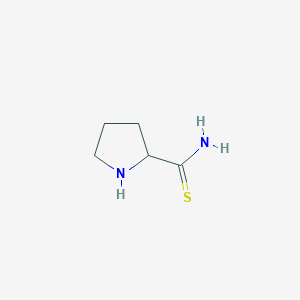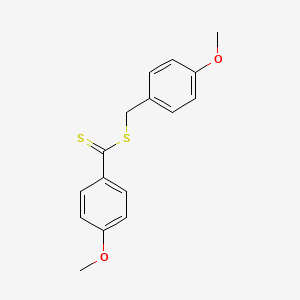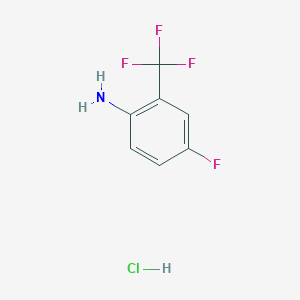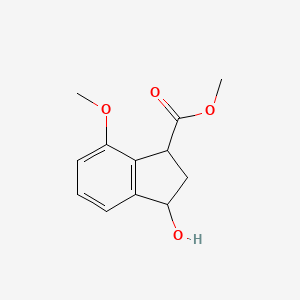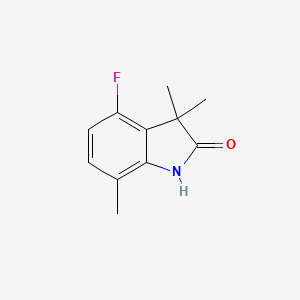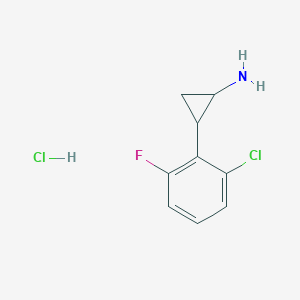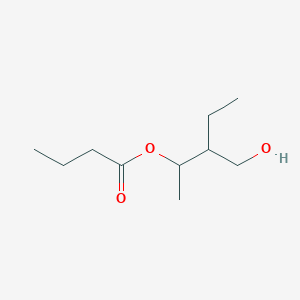
3-(Hydroxymethyl)pentan-2-ylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:
Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).
Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.
Preparation Methods
Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify the ester or hydroxyl groups.
Substitution: Substitution reactions can occur at the ester or hydroxyl positions.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.
Scientific Research Applications
3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It might serve as a precursor for drug development.
Polymer Chemistry: Its functional groups can be incorporated into polymers.
Mechanism of Action
The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)pentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
CZRZJVBFPMMLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
